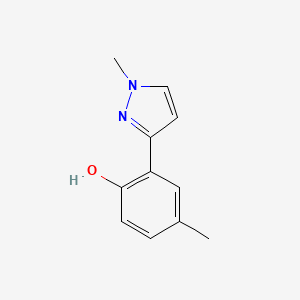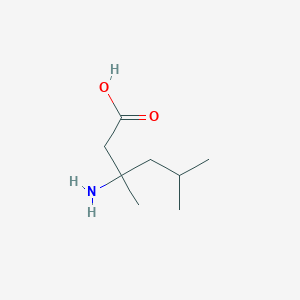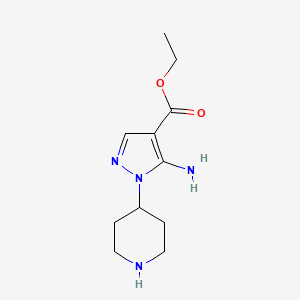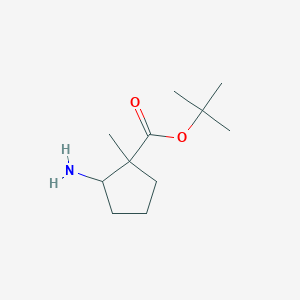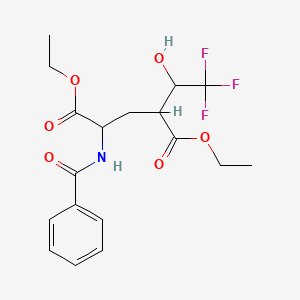
Diethyl 2-(benzoylamino)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate is a complex organic compound that features a variety of functional groups, including ester, amide, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the ester groups: This might involve the esterification of a suitable diacid with ethanol under acidic conditions.
Introduction of the phenylformamido group: This could be achieved through an amide coupling reaction using phenylformamide and a suitable activating agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Addition of the trifluoromethyl group: This step might involve the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester groups can be reduced to alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for drug development due to its diverse functional groups.
Materials Science: In the synthesis of novel polymers or materials with unique properties.
Biology: As a probe or inhibitor in biochemical studies.
Industry: In the development of specialty chemicals or advanced materials.
Mecanismo De Acción
The mechanism of action of 1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethyl)pentanedioate: Lacks the hydroxyl group.
1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)hexanedioate: Has an extended carbon chain.
Uniqueness
1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C18H22F3NO6 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
diethyl 2-benzamido-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate |
InChI |
InChI=1S/C18H22F3NO6/c1-3-27-16(25)12(14(23)18(19,20)21)10-13(17(26)28-4-2)22-15(24)11-8-6-5-7-9-11/h5-9,12-14,23H,3-4,10H2,1-2H3,(H,22,24) |
Clave InChI |
ZHUZGBVQYFXUDV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(C(=O)OCC)NC(=O)C1=CC=CC=C1)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


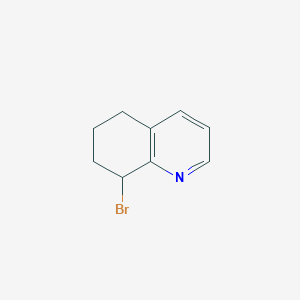
![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13174904.png)
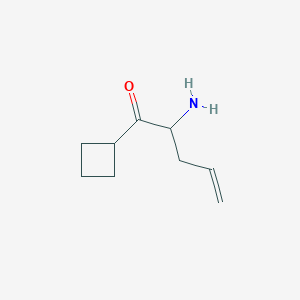
![1-[3-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13174920.png)

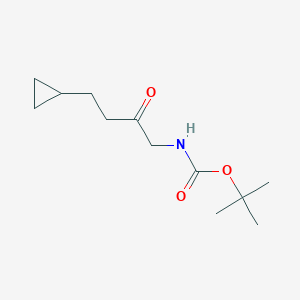
![2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13174938.png)
![[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine](/img/structure/B13174944.png)
![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine](/img/structure/B13174945.png)
